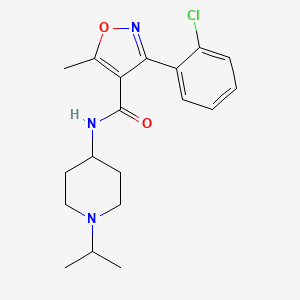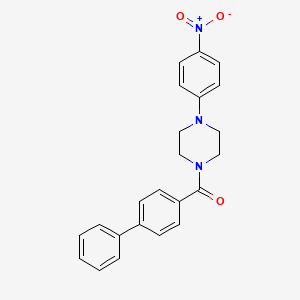![molecular formula C17H19ClO2S B4978746 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene](/img/structure/B4978746.png)
1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene, also known as CPEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene has also been shown to activate certain signaling pathways involved in cell death, leading to the apoptosis of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene has a range of biochemical and physiological effects. In cancer cells, 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene has been shown to induce cell cycle arrest and inhibit cell migration and invasion. 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene has also been shown to induce apoptosis in cancer cells. In neurodegenerative diseases, 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene has been shown to protect against oxidative stress and inflammation, which are key factors in the progression of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene in lab experiments is its lack of specificity, as it can also affect normal cells and tissues. Further research is needed to determine the optimal dosage and delivery method for 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene to minimize off-target effects.
Direcciones Futuras
There are several future directions for the research on 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene. One area of interest is the development of more specific and targeted 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene analogs that can selectively target cancer cells and minimize off-target effects. Another area of research is the investigation of the potential use of 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene in combination with other therapeutic agents to enhance its anti-tumor effects. Additionally, further studies are needed to understand the exact mechanism of action of 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene and its potential use in the treatment of other diseases.
Conclusion
In conclusion, 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene is a chemical compound that has shown promise in scientific research for its potential therapeutic properties in the treatment of cancer and neurodegenerative diseases. Despite its limitations, 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene has the potential to be developed into a targeted and effective therapeutic agent for these diseases. Further research is needed to fully understand the mechanism of action of 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene and its potential use in other areas of medicine.
Métodos De Síntesis
1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene can be synthesized through a multi-step process starting with the reaction of 4-chlorothiophenol with 3-chloropropyl chloride, followed by the addition of sodium ethoxide to form 1-{3-[(4-chlorophenyl)thio]propoxy}thiophene. The final step involves the reaction of 1-{3-[(4-chlorophenyl)thio]propoxy}thiophene with 2-ethoxyphenylboronic acid in the presence of a palladium catalyst to yield 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene.
Aplicaciones Científicas De Investigación
1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene has been studied for its potential therapeutic properties in various scientific research applications. One of the most notable areas of research is in the treatment of cancer. Studies have shown that 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene has anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. 1-{3-[(4-chlorophenyl)thio]propoxy}-2-ethoxybenzene has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-chloro-4-[3-(2-ethoxyphenoxy)propylsulfanyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO2S/c1-2-19-16-6-3-4-7-17(16)20-12-5-13-21-15-10-8-14(18)9-11-15/h3-4,6-11H,2,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVSRRZFIMVADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4978668.png)

![(2R*,6S*)-4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B4978683.png)

![methyl 4-[4-({isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B4978695.png)
![3-(4-methylphenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978701.png)
![2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B4978703.png)

![N-{[4-(ethoxycarbonyl)-2,5-dimethyl-3-furyl]methyl}glycine](/img/structure/B4978718.png)
![2-allyl-6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4978725.png)
![ethyl 4-[({2-[3-(4-methoxyphenyl)propanoyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4978731.png)

![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B4978760.png)
![N-[3-(2,5-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B4978766.png)